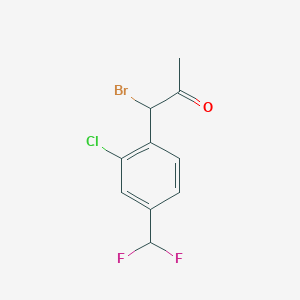

1-Bromo-1-(2-chloro-4-(difluoromethyl)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18822888

Molecular Formula: C10H8BrClF2O

Molecular Weight: 297.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8BrClF2O |

|---|---|

| Molecular Weight | 297.52 g/mol |

| IUPAC Name | 1-bromo-1-[2-chloro-4-(difluoromethyl)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C10H8BrClF2O/c1-5(15)9(11)7-3-2-6(10(13)14)4-8(7)12/h2-4,9-10H,1H3 |

| Standard InChI Key | FKPQVIKUAFJRRZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)C(F)F)Cl)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-bromo-1-[2-chloro-4-(difluoromethyl)phenyl]propan-2-one, reflects its substitution pattern:

-

A propan-2-one backbone (acetone derivative) forms the core.

-

The 1-position of the ketone is substituted with a bromine atom.

-

The 2-chloro-4-(difluoromethyl)phenyl group is attached to the same carbon as bromine, creating a sterically congested environment.

The SMILES notation (CC(=O)C(C1=C(C=C(C=C1)C(F)F)Cl)Br) and InChIKey (FKPQVIKUAFJRRZ-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Computed and Experimental Properties

Key physicochemical properties include:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 297.52 g/mol | VulcanChem |

| XLogP3 (Lipophilicity) | ~3.5 (estimated) | Comparative analysis |

| Hydrogen Bond Acceptors | 3 (ketone O, two F atoms) | PubChem descriptor rules |

| Rotatable Bonds | 3 | VulcanChem |

The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, a critical feature in drug design.

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves Friedel-Crafts acylation followed by halogenation:

-

Friedel-Crafts Acylation: Reaction of 2-chloro-4-(difluoromethyl)benzene with acetyl bromide in the presence of AlCl₃ yields 1-(2-chloro-4-(difluoromethyl)phenyl)propan-2-one.

-

Bromination: Electrophilic bromination at the α-position of the ketone using N-bromosuccinimide (NBS) or Br₂ under controlled conditions.

Key Reactions

-

Nucleophilic Substitution: The bromine atom undergoes SN2 reactions with nucleophiles (e.g., azides, thiols) to form derivatives like azido- or thioether-containing compounds.

-

Ketone Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, enabling further functionalization.

-

Electrophilic Aromatic Substitution: The electron-deficient aryl ring participates in nitration or sulfonation at the meta position relative to the chlorine substituent.

Applications in Chemical Research

Pharmaceutical Intermediates

The compound’s halogen-rich structure makes it a precursor for anticancer and antimicrobial agents. For example:

-

Coupling with pyrazole-carboxamides (as seen in patent IL238044A ) yields kinase inhibitors targeting oncogenic pathways .

-

The difluoromethyl group mitigates oxidative degradation, improving drug half-life.

Agrochemical Development

Derivatives of this ketone exhibit herbicidal and fungicidal activity. The chlorine atom enhances binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.

Recent Advances and Future Directions

Catalytic Applications

Recent studies explore its use in palladium-catalyzed cross-couplings to synthesize biaryl ketones, leveraging the bromine as a leaving group .

Computational Modeling

Density functional theory (DFT) calculations predict strong electrophilicity at the ketone carbon (), guiding catalyst design for asymmetric syntheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume